molecular formula C30H28Si B15164188 Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane CAS No. 201223-07-6

Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane

Katalognummer: B15164188
CAS-Nummer: 201223-07-6
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: PPVIGBOZAJJWDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane is a complex organosilicon compound with the molecular formula C30H28SiThe compound has a molecular weight of 416.63 g/mol and a density of 1.14 g/cm³ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane typically involves the reaction of 2-methyl-3H-cyclopenta[a]naphthalene with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane stands out due to its unique structural features, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and potential therapeutic uses .

Eigenschaften

CAS-Nummer

201223-07-6

Molekularformel

C30H28Si

Molekulargewicht

416.6 g/mol

IUPAC-Name

dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane

InChI

InChI=1S/C30H28Si/c1-19-17-23-15-13-21-9-5-7-11-25(21)27(23)29(19)31(3,4)30-20(2)18-24-16-14-22-10-6-8-12-26(22)28(24)30/h5-16H,17-18H2,1-4H3

InChI-Schlüssel

PPVIGBOZAJJWDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C1)C=CC3=CC=CC=C32)[Si](C)(C)C4=C(CC5=C4C6=CC=CC=C6C=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.